Remdesivir triphosphate Remdesivir triphosphate GS-443902 is an organic triphosphate that is GS-441524 in which the 5'-hydroxy group has been replaced by a triphosphate group. It is the active metabolite of remdesivir. It has a role as a drug metabolite, an antiviral drug and an anticoronaviral agent. It is a C-nucleoside, an aromatic amine, a nitrile, a pyrrolotriazine and an organic triphosphate. It is functionally related to a GS-441524.
Brand Name: Vulcanchem
CAS No.: 1355149-45-9
VCID: VC0515601
InChI: InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1
SMILES: C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N
Molecular Formula: C12H16N5O13P3
Molecular Weight: 531.20 g/mol

Remdesivir triphosphate

CAS No.: 1355149-45-9

VCID: VC0515601

Molecular Formula: C12H16N5O13P3

Molecular Weight: 531.20 g/mol

Purity: 99%

* For research use only. Not for human or veterinary use.

Remdesivir triphosphate - 1355149-45-9

Description

Remdesivir triphosphate, also known as GS-443902, is the active metabolite of remdesivir, a broad-spectrum antiviral medication developed by Gilead Sciences. Remdesivir itself is a phosphoramidate prodrug that must be metabolized within host cells to its triphosphate form to be therapeutically active . This compound plays a crucial role in inhibiting viral RNA synthesis by acting as a nucleoside analogue that competes with adenosine triphosphate (ATP) for incorporation into viral RNA .

Mechanism of Action

Remdesivir triphosphate acts as a delayed chain terminator during viral RNA replication. It is incorporated into the growing RNA chain by viral RNA-dependent RNA polymerase (RdRp), leading to the eventual termination of RNA synthesis. Unlike some other nucleoside analogues, remdesivir triphosphate allows for the addition of a few nucleotides after its incorporation before causing chain termination . This mechanism is effective against various viruses, including SARS-CoV-2, Ebola virus, and others .

Research Findings

Recent studies have provided structural insights into how remdesivir triphosphate interacts with viral RNA polymerases. Molecular dynamics simulations have shown that the cyano substitution in remdesivir enhances its binding affinity for viral RdRp, leading to efficient incorporation into RNA chains . Cryo-electron microscopy (cryo-EM) structures have further elucidated the mechanism of action, demonstrating how remdesivir monophosphate is incorporated into RNA duplexes and slows primer extension .

Clinical Use and Efficacy

Remdesivir, through its active metabolite remdesivir triphosphate, has been used to treat COVID-19 and other viral infections. It was initially developed for hepatitis C and later investigated for Ebola and Marburg virus infections . The drug has shown promise in reducing viral loads and improving clinical outcomes in patients with severe COVID-19 .

CAS No. 1355149-45-9
Product Name Remdesivir triphosphate
Molecular Formula C12H16N5O13P3
Molecular Weight 531.20 g/mol
IUPAC Name [[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Standard InChI InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1
Standard InChIKey DFVPCNAMNAPBCX-LTGWCKQJSA-N
Isomeric SMILES C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N
SMILES C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N
Canonical SMILES C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N
Purity 99%
Synonyms GS-441524 triphosphate; Remdesivir metabolite
Reference 1: Pedersen NC, Perron M, Bannasch M, Montgomery E, Murakami E, Liepnieks M, Liu H. Efficacy and safety of the nucleoside analog GS-441524 for treatment of cats with naturally occurring feline infectious peritonitis. J Feline Med Surg. 2019 Apr;21(4):271-281. doi: 10.1177/1098612X19825701. Epub 2019 Feb 13. PubMed PMID: 30755068; PubMed Central PMCID: PMC6435921. 2: Murphy BG, Perron M, Murakami E, Bauer K, Park Y, Eckstrand C, Liepnieks M, Pedersen NC. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. Vet Microbiol. 2018 Jun;219:226-233. doi: 10.1016/j.vetmic.2018.04.026. Epub 2018 Apr 22. PubMed PMID: 29778200.
PubChem Compound 56832906
Last Modified Apr 15 2024

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